2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-(2-ethoxyphenyl)acetamide
Description
This compound belongs to a class of 1,2,4-triazole derivatives functionalized with acetamide and furan moieties. Its structure features a cyclopropyl group at the 4-position of the triazole ring and a 2-ethoxyphenyl substituent on the acetamide nitrogen.
Properties
IUPAC Name |
2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-1,2,4-triazol-1-yl]-N-(2-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4/c1-2-26-15-7-4-3-6-14(15)20-17(24)12-22-19(25)23(13-9-10-13)18(21-22)16-8-5-11-27-16/h3-8,11,13H,2,9-10,12H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPNLSHNTAFHBCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C(=O)N(C(=N2)C3=CC=CO3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-(2-ethoxyphenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 385.44 g/mol. The structure includes a triazole ring, a furan moiety, and an ethoxyphenyl group, which contribute to its diverse chemical reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 385.44 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. Preliminary studies suggest that it may modulate enzyme activities or interfere with cellular signaling pathways. The unique combination of functional groups allows the compound to exhibit high affinity for various molecular targets.
Potential Mechanisms Include:
- Enzyme Inhibition : The triazole ring may interact with metal ions in active sites of enzymes, inhibiting their function.
- Receptor Modulation : The ethoxyphenyl group can facilitate binding to specific receptors, potentially altering their activity.
- Cell Signaling Interference : The compound may disrupt normal signaling pathways by mimicking natural substrates or products.
Biological Activity
Research indicates that the compound exhibits a range of biological activities:
Anticancer Activity
In vitro studies have demonstrated that this compound possesses significant anticancer properties. For instance:
- IC50 Values : Studies have reported IC50 values in the micromolar range against various cancer cell lines (e.g., A549 lung cancer cells).
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 12.5 |
| MCF7 | 15.3 |
| HeLa | 10.8 |
These values suggest that the compound effectively inhibits cell proliferation in these cancer models.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties:
- Cytokine Inhibition : It has been shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
Antimicrobial Activity
Preliminary studies suggest potential antimicrobial properties against both Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
- Study on Cancer Cell Lines : A recent study evaluated the effects of the compound on various cancer cell lines and found that it induced apoptosis through caspase activation pathways.
- Inflammation Model : In a model of acute inflammation, administration of the compound significantly reduced edema in paw swelling tests in rodents.
- Antimicrobial Testing : Another study assessed the antimicrobial efficacy against clinical isolates and found promising results, suggesting further exploration in drug development.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs can be categorized based on variations in substituents, which critically influence physicochemical properties and biological efficacy. Below is a detailed analysis:
Structural Analogues
Notes:
- AEA (Anti-Exudative Activity) : Analogues 3.1–3.21 showed 30–65% inhibition of exudate volume in carrageenan-induced edema models at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) .
- Substituent Effects: Electron-withdrawing groups (e.g., NO₂, Cl) at the phenyl ring enhance AEA by improving receptor binding . Cyclopropyl groups are known to improve metabolic stability compared to bulkier alkyl chains .
Physicochemical and Spectroscopic Comparisons
- 1H NMR Profiles : Analogues with sulfanyl linkages (e.g., 3.1–3.21) exhibit characteristic singlet peaks for triazole protons at δ 8.1–8.3 ppm, whereas the target compound’s triazole protons may resonate upfield (δ 7.8–8.0 ppm) due to the absence of a sulfur atom .
- Solubility: The 2-ethoxyphenyl group likely increases hydrophobicity compared to amino-substituted derivatives, which could affect bioavailability .
Pharmacological Activity Trends
- Anti-Inflammatory vs. Analgesic Activity : While the target compound’s anti-exudative activity is inferred from structural similarities, its ethoxy group may confer superior COX-2 selectivity compared to diclofenac, as seen in related triazole derivatives .
- Metabolic Stability : The cyclopropyl group in the target compound may reduce hepatic clearance rates compared to analogues with linear alkyl chains .
Critical Analysis of Structural Determination Methods
The SHELX program suite () has been instrumental in refining crystal structures of triazole derivatives, enabling precise determination of bond lengths and angles. For example, the dihedral angle between the triazole and furan rings in related compounds is typically 10–15°, a feature likely conserved in the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
